molecular formula C11H10N2O3 B11793422 5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid

5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid

Cat. No.: B11793422
M. Wt: 218.21 g/mol
InChI Key: DHQXGTRPTMWZIP-UHFFFAOYSA-N
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Description

5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds. It features a furan ring fused with a pyrimidine ring, both of which are known for their significant roles in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Formation of the Furan Ring: The furan ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones in the presence of an acid catalyst.

    Coupling of the Rings: The final step involves coupling the pyrimidine and furan rings through a series of reactions, such as Suzuki coupling or Stille coupling, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including:

    Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

    Continuous Flow Processing: Employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: Both the furan and pyrimidine rings can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles.

Major Products

    Oxidation Products: Furan-2,5-dicarboxylic acid.

    Reduction Products: Dihydropyrimidine derivatives.

    Substitution Products: Various substituted furan and pyrimidine derivatives.

Scientific Research Applications

5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid involves:

    Molecular Targets: The compound may interact with enzymes, receptors, and nucleic acids.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,5-Furandicarboxylic Acid: Known for its use in polymer synthesis.

    4,6-Dimethylpyrimidine: A simpler pyrimidine derivative with various applications.

Uniqueness

5-(2,6-Dimethylpyrimidin-4-yl)furan-2-carboxylic acid is unique due to its dual ring structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

5-(2,6-dimethylpyrimidin-4-yl)furan-2-carboxylic acid

InChI

InChI=1S/C11H10N2O3/c1-6-5-8(13-7(2)12-6)9-3-4-10(16-9)11(14)15/h3-5H,1-2H3,(H,14,15)

InChI Key

DHQXGTRPTMWZIP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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